molecular formula C13H16BrNO3 B13084789 2-Bromo-5-(pivalamidomethyl)benzoic acid CAS No. 1381846-27-0

2-Bromo-5-(pivalamidomethyl)benzoic acid

Cat. No.: B13084789
CAS No.: 1381846-27-0
M. Wt: 314.17 g/mol
InChI Key: KIMZYDVYCVVENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(pivalamidomethyl)benzoic acid is an organic compound with the molecular formula C13H16BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 2-position and a pivalamidomethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of this compound.

Industrial Production Methods

Industrial production of 2-Bromo-5-(pivalamidomethyl)benzoic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(pivalamidomethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki-Miyaura coupling.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzoic acid derivatives, while reduction reactions can produce different reduced forms of the compound .

Scientific Research Applications

2-Bromo-5-(pivalamidomethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pivalamidomethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and pivalamidomethyl group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzoic acid: A similar compound with a methoxy group instead of a pivalamidomethyl group.

    2-Bromo-5-methylbenzoic acid: Features a methyl group at the 5-position.

Uniqueness

2-Bromo-5-(pivalamidomethyl)benzoic acid is unique due to the presence of the pivalamidomethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1381846-27-0

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

2-bromo-5-[(2,2-dimethylpropanoylamino)methyl]benzoic acid

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

KIMZYDVYCVVENK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.